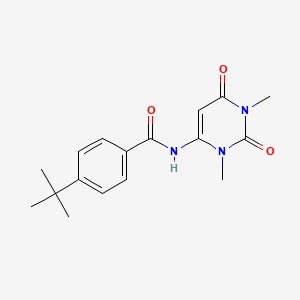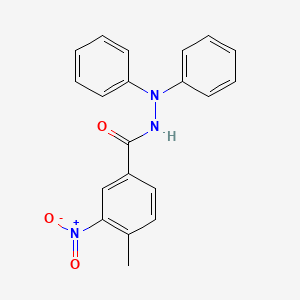
1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone (BDCPH) is a chemical compound that has been widely studied for its potential use in scientific research. BDCPH is a hydrazone derivative of 1,3-benzodioxole-5-carbaldehyde and 2-pyridinylhydrazine. It is a yellow crystalline solid that is soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and methanol. BDCPH has been investigated for its potential use as a fluorescent probe for detecting metal ions and as a potential therapeutic agent for treating various diseases.
作用機序
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone is not fully understood, but it is thought to involve the chelation of metal ions by the pyridinylhydrazone moiety of the compound. This results in a conformational change that leads to the activation of downstream signaling pathways, which may be involved in the therapeutic effects of the compound.
Biochemical and Physiological Effects:
1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and cytotoxicity against cancer cells. The compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone in lab experiments is its high selectivity and sensitivity for detecting metal ions. The compound also exhibits low toxicity and good stability under physiological conditions. However, one limitation of using 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone is its relatively low water solubility, which may limit its use in aqueous environments.
将来の方向性
There are several potential future directions for research on 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone. One area of interest is the development of new fluorescent probes based on the structure of 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone for detecting other metal ions and biomolecules. Another area of interest is the investigation of the therapeutic potential of 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone for treating other diseases, such as Parkinson's disease and diabetes. Finally, further studies are needed to elucidate the mechanism of action of 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone and to optimize its pharmacological properties for use in clinical applications.
合成法
The synthesis of 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-pyridinylhydrazine in the presence of a catalyst, such as acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from a suitable solvent, such as ethanol.
科学的研究の応用
1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone has been extensively studied for its potential use as a fluorescent probe for detecting metal ions, such as copper, zinc, and iron. The compound exhibits a strong fluorescence emission in the presence of these metal ions, which makes it a useful tool for detecting and quantifying their concentrations in biological samples. 1,3-benzodioxole-5-carbaldehyde 2-pyridinylhydrazone has also been investigated for its potential use as a therapeutic agent for treating various diseases, such as cancer and Alzheimer's disease.
特性
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-2-6-14-13(3-1)16-15-8-10-4-5-11-12(7-10)18-9-17-11/h1-8H,9H2,(H,14,16)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOKTUVPDMRZOW-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2746-63-6 |
Source


|
| Record name | NSC98566 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5792116.png)
![N-(4,6-dimethyl-2-{[2-(4-methylbenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5792127.png)
![2-(4-ethoxyphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5792135.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxybenzamide](/img/structure/B5792141.png)
![3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5792148.png)
![2-({[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5792154.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5792162.png)
![N-[2-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5792167.png)
![5-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5792175.png)
![nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5792177.png)
![ethyl (7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5792184.png)
![4-bromo-N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5792190.png)
